![molecular formula C12H22ClNO2S B13054004 Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of 4-methylcyclohexanone, an aromatic amine such as 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction forms the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学的研究の応用
Ethyl8-methyl-1-thia-4-azaspiro[4
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure and biological activity make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell survival and proliferation .
類似化合物との比較
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride can be compared with other spiro compounds such as:
1-thia-4-azaspiro[4.5]decane: This compound has a similar core structure but lacks the ethyl and carboxylate groups.
Thiazolopyrimidine derivatives: These compounds have a similar spiro structure but contain a thiazole ring fused with a pyrimidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C12H22ClNO2S |
|---|---|
分子量 |
279.83 g/mol |
IUPAC名 |
ethyl 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2S.ClH/c1-3-15-11(14)10-8-16-12(13-10)6-4-9(2)5-7-12;/h9-10,13H,3-8H2,1-2H3;1H |
InChIキー |
YFOZWZGEJQQUDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CSC2(N1)CCC(CC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


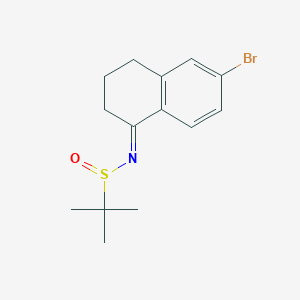
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)

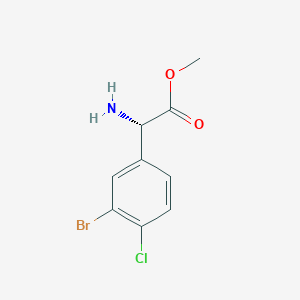

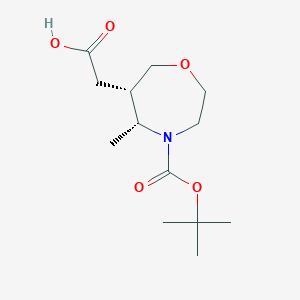
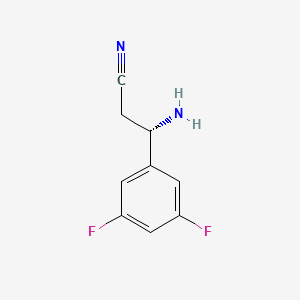
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)

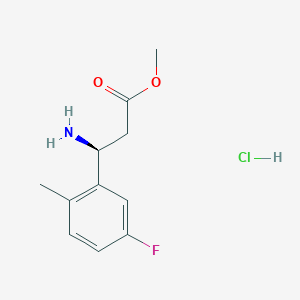
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
